Lactodifucotetraose

Catalog No.
S612515
CAS No.
20768-11-0
M.F
C24H42O19
M. Wt
634.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lactodifucotetraose

CAS Number

20768-11-0

Product Name

Lactodifucotetraose

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,5,6-trihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

Molecular Formula

C24H42O19

Molecular Weight

634.6 g/mol

InChI

InChI=1S/C24H42O19/c1-6-11(30)14(33)17(36)22(38-6)41-19(8(28)3-25)20(9(29)4-26)42-24-21(16(35)13(32)10(5-27)40-24)43-23-18(37)15(34)12(31)7(2)39-23/h3,6-24,26-37H,4-5H2,1-2H3/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15+,16-,17-,18-,19+,20+,21+,22-,23-,24-/m0/s1

InChI Key

PHTLVJCCHOJNKP-QBWXSXSCSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O

Synonyms

Fucα1-2Galβ1-4(Fucα1-3)Glc

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O

Anti-Inflammatory and Immunomodulatory Effects:

Studies suggest that LDFT possesses anti-inflammatory and immunomodulatory properties. It has been shown to:

  • Inhibit the release of inflammatory mediators from activated platelets, potentially reducing inflammation and thrombosis risk [].
  • Modulate the gut immune system by promoting the growth of beneficial bacteria and inhibiting the growth of pathogenic ones []. This might contribute to preventing gut inflammation and infections in infants.

Potential Benefits for Brain Development:

Research suggests that LDFT might play a role in brain development. Studies have shown that:

  • LDFT can be directly taken up by the brain through specific receptors [].
  • Early-life exposure to LDFT in mice models is associated with improved cognitive function and memory [].

Lactodifucotetraose is a human milk oligosaccharide, specifically a tetrasaccharide composed of two fucose residues and two galactose residues. It is classified as a difucosylated oligosaccharide, which plays a significant role in infant nutrition and immunity. This compound is derived from lactose and L-fucose through enzymatic reactions, contributing to the complex carbohydrate profile found in human milk. Its structure can be represented as Galβ1-4GlcNAcβ1-3(Fucα1-2)Galβ1-4(Fucα1-3)Glc, highlighting its unique fucosylation pattern that distinguishes it from other oligosaccharides.

LDFT is believed to exert its health effects through several mechanisms:

  • Promoting beneficial gut microbiota: LDFT serves as a prebiotic, selectively nourishing beneficial bacteria like Bifidobacteria and inhibiting the growth of potentially harmful pathogens.
  • Modulating immune function: Studies suggest LDFT may interact with immune cells in the gut, potentially influencing immune development and reducing inflammation.
  • Enhancing gut barrier function: LDFT might contribute to strengthening the intestinal lining, reducing the risk of infections and allergies.

The synthesis of lactodifucotetraose involves several key enzymatic reactions:

  • Fucosylation: The addition of fucose to galactose and N-acetylglucosamine moieties using specific fucosyltransferases.
  • Glycosidic Bond Formation: Enzymes catalyze the formation of glycosidic bonds between monosaccharides, resulting in the final tetrasaccharide structure.
  • Microbial Fermentation: Escherichia coli has been engineered to produce lactodifucotetraose by utilizing lactose and L-fucose as substrates, employing various metabolic pathways to enhance yield and efficiency .

Lactodifucotetraose exhibits several notable biological activities:

  • Immunomodulation: It has been shown to attenuate platelet function and reduce the release of pro-inflammatory cytokines, suggesting potential anti-inflammatory properties .
  • Prebiotic Effects: As an oligosaccharide, it may serve as a prebiotic, promoting beneficial gut microbiota in infants.
  • Antimicrobial Properties: Its structure may inhibit pathogen adhesion to intestinal epithelium, enhancing gut health .

Several methods are employed for synthesizing lactodifucotetraose:

  • Microbial Fermentation: Utilizing genetically modified strains of Escherichia coli that express fucosyltransferases for efficient production from lactose and L-fucose .
  • Chemoenzymatic Synthesis: Combining chemical and enzymatic processes to streamline the synthesis of complex oligosaccharides .
  • Enzymatic Production: Using isolated enzymes from various bacterial sources to catalyze the formation of lactodifucotetraose from simpler sugars .

Lactodifucotetraose has several applications:

  • Infant Nutrition: It is included in infant formulas to mimic the oligosaccharide profile of human milk.
  • Functional Foods: Potential use in functional food products aimed at enhancing gut health and immunity.
  • Pharmaceuticals: Investigated for its therapeutic potential in modulating immune responses and preventing infections .

Research on lactodifucotetraose interactions includes:

  • Microbial Interactions: Studies indicate that it can influence the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogens.
  • Cellular Interactions: Investigations into its effects on immune cells have shown that it can modulate cytokine release and platelet function, indicating potential therapeutic uses in inflammatory conditions .

Lactodifucotetraose shares structural similarities with other human milk oligosaccharides but is unique due to its specific fucosylation pattern. Below are some similar compounds:

Compound NameStructure DescriptionUnique Features
Lacto-N-tetraoseGalβ1-4GlcNAcβ1-3Galβ1-4GlcNon-fucosylated; basic structure for many HMOs
2'-FucosyllactoseGalβ1-4GlcNAcβ1-3(Fucα1-2)GalContains one fucose; simpler than lactodifucotetraose
Lacto-N-fucopentaoseGalβ1-4GlcNAcβ1-3(Fucα1-2)Galβ1-4FucContains more fucose residues; greater complexity

Lactodifucotetraose is unique due to its specific arrangement of fucose residues, which contributes to its distinct biological activities and applications in nutrition and health.

Physical Description

Solid

XLogP3

-7.2

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

12

Exact Mass

634.23202911 g/mol

Monoisotopic Mass

634.23202911 g/mol

Heavy Atom Count

43

UNII

H2K7KS3HQW

Other CAS

20768-11-0

Dates

Last modified: 08-15-2023

Explore Compound Types